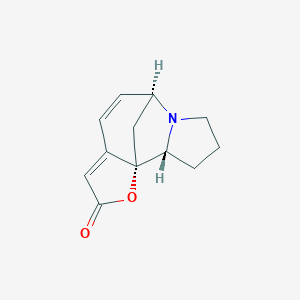
北夫罗库宁
描述
Norsecurinine is a natural product found in Phyllanthus amarus, Flueggea acidoton, and other organisms . It is a securinega alkaloid from Phyllanthus niruri . The molecular formula of Norsecurinine is C12H13NO2 .
Synthesis Analysis
A consecutive synthetic strategy was developed toward the total synthesis of securinega alkaloids. Norsecurinine was concisely assembled by addition of a methoxyallene to a ketone for efficient side-chain installation .
Molecular Structure Analysis
The molecular structure of Norsecurinine includes a piperidine moiety and a butenolide moiety . The IUPAC name is (1 S ,8 S ,13 R )-2-oxa-9-azatetracyclo [6.5.1.0 1,5 .0 9,13 ]tetradeca-4,6-dien-3-one .
Chemical Reactions Analysis
The total synthesis of various C4-oxygenated securinine-type alkaloids including securingines A, C, D, securitinine, secu’amamine D, phyllanthine, and 4- epi -phyllanthine was completed. The synthetic strategy features stereocontrolled oxidation, rearrangement, and epimerization at N1 and C2–C4 positions of the piperidine core within (neo)securinane scaffolds .
科学研究应用
Organic Chemistry Research
Norsecurinine has been a subject of interest in the field of organic chemistry. A recent study introduced a single-atom deletion strategy that enables the late-stage conversion of securinane to norsecurinane alkaloids . This method enabled the transformation of piperidine-based (allo)securinine into pyrrolidine-based (allo)norsecurinine . This research holds promise for synthetic studies of norsecurinine-based oligomeric securinega alkaloids .
Medicinal Plant Research
Norsecurinine is found in the medicinal plant Securinega virosa (Roxb ex. Willd) Baill., also known as Flueggea virosa (Roxb. ex Willd.) Royle . This plant is commonly used in traditional medicine in Africa and Asia for the management of diverse pathologies, such as parasite infections, diabetes, and gastrointestinal diseases .
Alkaloid Research
Numerous alkaloids have been isolated from the twigs and leaves of the plant, notably a variety of oligomeric indolizidine alkaloids derived from the monomers securinine and norsecurinine . These include a variety of monomeric, dimeric, trimeric, tetrameric, and pentameric alkaloids .
Anticancer Research
Both securinine and norsecurinine display anticancer properties . The recent discovery that securinine can bind to tubulin and inhibit microtubule assembly prompted researchers to investigate the potential binding of two series of alkaloids, fluevirosines A–H and fluevirosinine A–J, with the tubulin dimer by means of molecular modeling .
Molecular Docking Study
These natural products are rare high-order alkaloids with tri-, tetra-, and pentameric norsecurinine motifs . Despite their large size, these alkaloids can bind easily to the large drug-binding cavity on α-tubulin facing the β-tubulin unit . The molecular docking analysis suggests that these hydrophobic macro-alkaloids can form stable complexes with α/β-tubulin .
Structure-Binding Relationships
The tubulin-binding capacity varies depending on the alkaloid size and structure . Structure-binding relationships are discussed in the study . The docking analysis identifies the trimer fluevirosine D, tetramer fluevirosinine D, and pentamer fluevirosinine H as the most interesting tubulin ligands in the series .
作用机制
Target of Action
Norsecurinine, also known as Ent-norsecurinine, primarily targets α-Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function. Norsecurinine’s interaction with tubulin can influence cell division and growth, making it a potential candidate for anticancer therapies .
Mode of Action
Norsecurinine interacts with α-Tubulin by binding to its large drug-binding cavity . This interaction inhibits microtubule assembly, disrupting the normal function of the cell’s cytoskeleton . The binding capacity of norsecurinine to tubulin varies depending on the alkaloid’s size and structure .
Biochemical Pathways
It’s known that the compound’s interaction with tubulin can disrupt the normal function of the cell’s cytoskeleton . This disruption can lead to changes in cell division and growth, potentially leading to cell death .
Pharmacokinetics
Its ability to bind easily to the large drug-binding cavity on α-tubulin suggests that it may have good bioavailability .
Result of Action
The binding of norsecurinine to α-Tubulin and the subsequent inhibition of microtubule assembly can lead to cell cycle arrest and apoptosis . This makes norsecurinine a potential candidate for anticancer therapies .
属性
IUPAC Name |
(1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOALXYAZVRPS-FOGDFJRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C34CC(N2C1)C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@]34C[C@H](N2C1)C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949368 | |
| Record name | Norsecurinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norsecurinine | |
CAS RN |
2650-35-3 | |
| Record name | Norsecurinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsecurinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSECURININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPF6A516XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Norsecurinine has been identified as a potential α-tubulin binding agent. [, ] Molecular docking studies suggest that norsecurinine-type alkaloids, particularly dimeric forms like flueggine I, can bind to the pironetin site of α-tubulin, interacting with regions near the colchicine-binding area and cysteine-316 residue. [] While the exact mechanism of action requires further investigation, this binding to tubulin likely disrupts microtubule assembly, similar to other known tubulin-binding agents. [] This disruption can have significant downstream effects on cellular processes like mitosis, intracellular transport, and cell morphology, potentially contributing to the observed anticancer activity of norsecurinine and related compounds. [, ]
ANone: While the provided abstracts do not contain detailed spectroscopic data for norsecurinine, we can provide the following information:
- Molecular Formula: C13H15NO2 []
- Structure: Norsecurinine possesses a tetracyclic framework characteristic of Securinega alkaloids, featuring a pyrrolidine core instead of the piperidine found in the related securinine. [, , ] The structure also includes a conjugated enone system within one of the rings. [, ]
ANone: The provided abstracts do not offer specific details regarding the material compatibility and stability of norsecurinine under various conditions. This information would require further investigation and dedicated studies.
ANone: The provided research primarily focuses on the isolation, synthesis, and biological activity of norsecurinine and its analogues. There is no mention of norsecurinine exhibiting catalytic properties or being employed in catalytic applications.
A: Research suggests that the dimeric nature of norsecurinine-based alkaloids can influence their interaction with α-tubulin. [, ] Dimeric alkaloids like flueggine I demonstrate potentially enhanced binding compared to monomeric counterparts, suggesting that increasing the size and structural complexity could improve tubulin binding. [] Additionally, the presence of the indole moiety, as seen in flueggenine E, also appears to contribute to stronger tubulin interactions. []
ANone: The provided abstracts do not contain detailed information regarding the stability of norsecurinine under various conditions or specific formulation strategies employed to enhance its properties. Further investigation is needed to explore these aspects.
ANone: The historical context of norsecurinine research is rooted in the investigation of Securinega alkaloids:
- Early Isolation: Norsecurinine was first isolated from the roots of Securinega virosa in the mid-20th century, along with hordenine. []
- Structural Elucidation: The structure and absolute stereochemistry of norsecurinine were subsequently determined, establishing its relationship to other Securinega alkaloids. [, , ]
- Synthetic Efforts: Numerous total syntheses of norsecurinine have been achieved over the years, highlighting its significance as a synthetic target and contributing to the understanding of its chemistry. [, , , , , , , , , , , , , , , , , , , ]
- Biological Activity Exploration: More recent research has focused on exploring the biological activities of norsecurinine and related alkaloids, particularly their potential as anticancer agents due to their interaction with tubulin. [, , ]
ANone: Norsecurinine research showcases significant cross-disciplinary applications and synergies, primarily bridging:
- Organic Chemistry: Numerous total syntheses highlight the intricate challenges and advancements in synthetic organic chemistry related to constructing norsecurinine's complex tetracyclic framework. [, , , , , ]
- Medicinal Chemistry: The exploration of norsecurinine's biological activity, particularly its anti-cancer potential and interaction with tubulin, demonstrates a clear link to medicinal chemistry and drug discovery efforts. [, , ]
- Computational Chemistry: Molecular docking studies applied to understand norsecurinine's binding to α-tubulin exemplify the growing role of computational approaches in complementing experimental research in drug discovery. [, ]
- Natural Product Chemistry: Norsecurinine's origin as a natural product from Securinega virosa underscores the importance of natural product isolation, characterization, and investigation for discovering new bioactive compounds. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



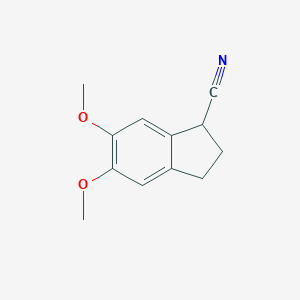
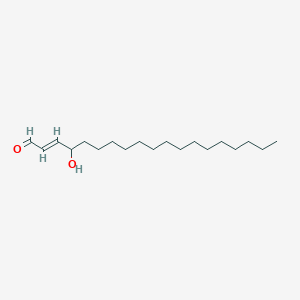
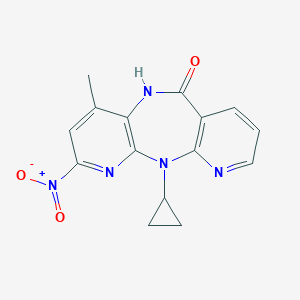
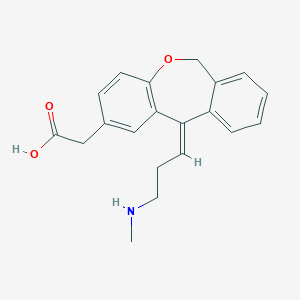
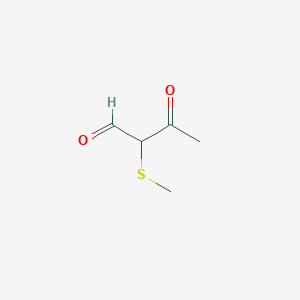
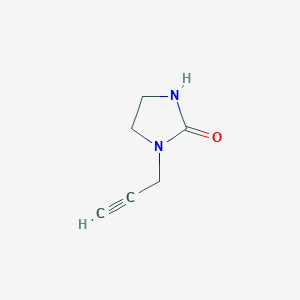
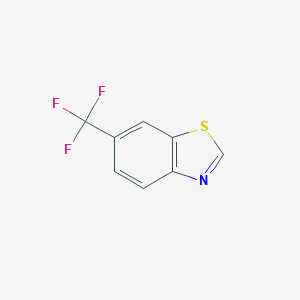


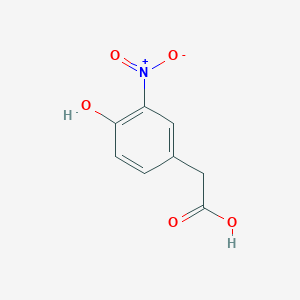
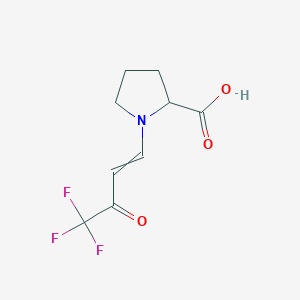
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)
